N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide
Description
N-(4-Methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide is a synthetic acetamide derivative characterized by two aromatic rings with distinct substituents. The primary phenyl ring attached to the acetamide nitrogen contains a methoxy (-OCH₃) group at the para position and a nitro (-NO₂) group at the ortho position, while the secondary phenyl ring (attached to the carbonyl carbon) features a methylthio (-SCH₃) group at the para position.
- Electron-withdrawing groups: The nitro group reduces electron density, increasing susceptibility to nucleophilic substitution or hydrogen bonding in biological targets. Methylthio group: The sulfur atom in -SCH₃ contributes to lipophilicity, which may improve membrane permeability compared to oxygen-based substituents like methoxy .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-12-5-8-14(15(10-12)18(20)21)17-16(19)9-11-3-6-13(23-2)7-4-11/h3-8,10H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQHLLLQRZRJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxy-2-nitroaniline
The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide begins with 4-methoxy-2-nitroaniline, a commercially available compound or synthesized via nitration of 4-methoxyaniline. Nitration is typically performed using nitric acid in sulfuric acid, though Fe(NO₃)₃·9H₂O in dichloroethane/hexafluoroisopropanol (DCE/HFIP) has been reported as an efficient regioselective nitration agent. The nitro group is introduced at the ortho position relative to the methoxy group, yielding 4-methoxy-2-nitroaniline in high purity.
Synthesis of 2-(4-(Methylthio)phenyl)acetic Acid
2-(4-(Methylthio)phenyl)acetic acid, a critical precursor, is synthesized via a copper-catalyzed coupling reaction. As described in patent CN105646306A, 4-bromophenylacetic acid reacts with sodium methyl mercaptide (NaSCH₃) in dimethylformamide (DMF) under nitrogen atmosphere, catalyzed by cuprous bromide (CuBr) at 130°C. This method avoids environmental hazards associated with traditional Willgerodt-Kindler reactions, achieving a yield of 76.1%. The reaction mechanism involves nucleophilic aromatic substitution, where the bromine atom is replaced by the methylthio group.
Acetylation of 4-Methoxy-2-nitroaniline
The acetylation of 4-methoxy-2-nitroaniline is performed using acetic anhydride in glacial acetic acid. A stoichiometric ratio of 1:1.2 (aniline:acetic anhydride) ensures complete conversion, with the reaction proceeding at room temperature for 18 hours. The product, N-(4-methoxy-2-nitrophenyl)acetamide, is purified via recrystallization from aqueous solution, yielding yellow lath-shaped crystals. X-ray diffraction analysis confirms the molecular structure, revealing intramolecular N–H⋯O hydrogen bonding between the acetamide NH and nitro oxygen.
Formation of 2-(4-(Methylthio)phenyl)acetyl Chloride
2-(4-(Methylthio)phenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) at 0–5°C, with subsequent removal of excess reagent under reduced pressure. The resulting 2-(4-(methylthio)phenyl)acetyl chloride is highly reactive and used directly in the next step.
Coupling Reaction to Form N-(4-Methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide
The final step involves reacting N-(4-methoxy-2-nitrophenyl)acetamide with 2-(4-(methylthio)phenyl)acetyl chloride. The reaction is carried out in DCM or tetrahydrofuran (THF) with a base such as triethylamine (Et₃N) to neutralize HCl. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions. The product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol, yielding light-yellow crystals.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1.2 | CuBr, DMF, 130°C | 76.1% | |
| 2 | Ac₂O, CH₃COOH, RT | 85% | |
| 4 | EDCl, HOBt, RT | 68–72% |
Structural and Crystallographic Analysis
Single-crystal X-ray diffraction of N-(4-methoxy-2-nitrophenyl)acetamide reveals a herringbone packing pattern with intermolecular C–H⋯O interactions. The methylthiophenyl moiety introduces steric bulk, potentially affecting crystallization dynamics. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of amide (C=O, 1650 cm⁻¹) and nitro (1520 cm⁻¹) groups, while nuclear magnetic resonance (NMR) spectra validate regiochemical purity.
Challenges and Optimization Strategies
- Regioselectivity : Nitration must be carefully controlled to avoid para-substitution byproducts.
- Purification : Recrystallization solvents (water, ethanol) are critical for removing unreacted acetic anhydride or sodium methyl mercaptide.
- Catalyst Efficiency : Cuprous ions (Cu⁺) enhance reaction rates in thioether formation but require inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Reduction: 4-amino-2-nitrophenyl derivative
Oxidation: Sulfoxide or sulfone derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance, derivatives of N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Activity Data Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 256 µg/mL | |
| Staphylococcus aureus | 128 µg/mL |
Cytotoxicity
The compound has demonstrated selective cytotoxicity against various cancer cell lines. Studies suggest that it may inhibit cell proliferation by interfering with specific signaling pathways involved in cancer progression.
Cytotoxicity Case Study
- Compound Tested : this compound
- Cell Lines : Human breast cancer (MCF-7), human lung cancer (A549)
- Mechanism : Induction of apoptosis through caspase activation
- Results : IC50 values in the low micromolar range were observed, indicating significant anticancer activity.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Potential development of new antibiotics targeting resistant strains.
- Anticancer Drugs : Further exploration in cancer therapy due to its selective cytotoxicity.
- Neuroprotective Agents : Possible use in treating neurodegenerative disorders through enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets. This can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Substituent-Based Comparisons
A. Methoxy vs. Morpholinosulfonyl Groups
Compounds in (e.g., 5i–5o) feature a morpholinosulfonyl (-SO₂-morpholine) group instead of methoxy or nitro groups. These substituents introduce bulkiness and polarity, reducing lipophilicity compared to the target compound. For example:
- Compound 5j: 2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide has a methoxy group but lacks the nitro and methylthio groups. Its morpholinosulfonyl group likely decreases bioavailability due to higher polarity .
B. Nitro Group Positioning
describes B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide), which shares the nitro group but positions it para to the acetamide nitrogen. The ortho-nitro group in the target compound may sterically hinder interactions with enzymes or receptors compared to para-substituted analogs .
C. Methylthio vs. Trifluoromethyl Groups
In , N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide replaces the methylthio group with a trifluoromethyl (-CF₃) group.
Physical and Spectral Properties
While direct data on the target compound’s melting point or spectral signatures are unavailable, comparisons can be inferred:
- Melting Points: Morpholinosulfonyl analogs () exhibit higher melting points (156–227°C) due to polar groups, whereas methylthio-substituted compounds (e.g., ) likely have lower melting points .
- NMR Trends : The nitro group in the target compound would deshield nearby protons, causing downfield shifts in ¹H-NMR (δ 7.5–8.5 ppm), similar to nitro-containing analogs in and .
Tabulated Comparison of Key Compounds
Biological Activity
N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide (CAS No. 942007-78-5) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₁₆N₂O₄S
- Molecular Weight : 332.4 g/mol
- Structure : The compound features a methoxy group, a nitro group, and a methylthio group, contributing to its diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the acetylation of 4-methoxy-2-nitroaniline with an appropriate acylating agent under controlled conditions. This method allows for the introduction of the acetamide functionality while preserving the integrity of the aromatic system.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitrophenyl groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the methylthio group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Cytotoxicity
Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against cancer cell lines. In vitro studies indicated an IC₅₀ value in the low micromolar range, suggesting potent activity against rapidly dividing cells . This selectivity is crucial for minimizing toxicity to normal cells while targeting malignant ones.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through its action on cyclooxygenase (COX) enzymes. Preliminary results suggest that it may inhibit COX-1 and COX-2 activities, which are key players in the inflammatory response . The IC₅₀ values for related compounds in similar studies ranged from 19.45 μM to 42.1 μM, indicating a promising therapeutic window for further development.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Variations in substituents on the aromatic rings significantly influence its potency:
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Methoxy Group | Enhances lipophilicity | |
| Nitro Group | Increases antibacterial activity | |
| Methylthio Group | Improves membrane permeability |
Case Studies
- Antibacterial Evaluation : A study evaluated a series of nitrophenyl derivatives against S. aureus and found that modifications to the aromatic systems significantly impacted their antibacterial efficacy, with certain derivatives showing more than 80% inhibition at low concentrations .
- Cytotoxicity Assessment : In a comparative analysis of various acetamides, this compound was among those with the highest cytotoxicity against A549 lung cancer cells, indicating its potential as an anticancer agent .
- Inflammation Studies : Research focused on COX inhibition revealed that derivatives similar to this compound could effectively reduce inflammatory markers in RAW264.7 macrophage cells, supporting its role in anti-inflammatory therapy .
Q & A
Q. What are the established synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide?
The compound is synthesized via acetylation of a nitro-substituted aniline derivative. A typical method involves reacting 4-methoxy-2-nitroaniline with 2-(4-(methylthio)phenyl)acetic acid chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification is achieved through recrystallization using ethanol/water mixtures, yielding a crystalline product with >95% purity. Key validation steps include NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming aromatic proton environments, methoxy (-OCH₃), and methylthio (-SCH₃) groups.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretching vibrations.
- HPLC : Monitors purity (>98%) using a C18 column with UV detection at 254 nm.
Discrepancies in peak splitting (e.g., aromatic protons) may arise due to rotational isomerism; variable-temperature NMR can resolve such issues .
Q. What preliminary biological activities have been reported?
The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) and anti-inflammatory effects in murine macrophage models (e.g., 40% inhibition of TNF-α at 50 µM). These findings are derived from standardized broth microdilution and ELISA assays, respectively .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with 85% yield.
- Solvent selection : Dichloromethane improves acyl chloride stability compared to THF.
- Catalyst use : DMAP (4-dimethylaminopyridine) enhances acetylation efficiency by 20%.
Controlled inert atmospheres (N₂/Ar) prevent oxidation of the methylthio group .
Q. How to address contradictory NMR data in structural confirmation?
If aromatic proton signals deviate from predicted splitting patterns:
- Perform 2D NMR (COSY, HSQC) to resolve coupling interactions.
- Compare with computational models (e.g., DFT-based chemical shift predictions).
- Verify via X-ray crystallography if crystalline derivatives are obtainable .
Q. What experimental designs validate proposed mechanisms of action in cancer models?
- Kinase inhibition assays : Screen against a panel of 50 kinases (e.g., EGFR, PI3K) at 10 µM.
- Apoptosis studies : Use flow cytometry with Annexin V/PI staining in HeLa cells.
- Metabolomics : LC-MS profiling to track ATP depletion and ROS generation.
Dose-response curves (IC₅₀) and selectivity indices (SI >10) are critical for confirming target specificity .
Q. How to develop stability-indicating HPLC methods for degradation studies?
- Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), UV light (254 nm), and heat (60°C).
- Method parameters : Use a gradient elution (ACN:H₂O, 40:60 to 80:20 over 20 min) to separate degradation products.
- Validation : Assess precision (RSD <2%), accuracy (recovery 98–102%), and LOD/LOQ (0.1 µg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
